2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Mcl-1 (Myeloid Cell Leukemia-1) is a critical anti-apoptotic Bcl-2 family protein implicated in cancer cell survival and resistance to therapy. Inhibitors targeting Mcl-1 aim to disrupt its interaction with pro-apoptotic proteins like Bim and Noxa, thereby restoring apoptosis in cancer cells. For the purpose of this analysis, "Mcl-1 inhibitor 17" is assumed to represent a compound within this class, characterized by high selectivity or dual-targeting capabilities, as inferred from evidence on structurally similar molecules.
Properties
Molecular Formula |
C19H18N6O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H18N6O2/c1-12-10-16(26)25-17(13-6-5-9-20-11-13)23-18(24-19(25)21-12)22-14-7-3-4-8-15(14)27-2/h3-11,17H,1-2H3,(H2,21,22,23,24) |
InChI Key |
YCYHVDMYGGMKNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=CC=C3OC)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridinyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.
Amination and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.
Comparison with Similar Compounds
Potency and Selectivity
The table below summarizes key Mcl-1 inhibitors, their potency (IC50/Ki), selectivity profiles, and structural features:
Key Findings :
- Selectivity Challenges : Selective Mcl-1 inhibitors (e.g., S63845, AMG-176) avoid toxicity associated with Bcl-xL inhibition (e.g., thrombocytopenia), a limitation of dual inhibitors like 17cd .
- Dual-Targeting Strategies : Compounds like pyrazole 17b and 17cd aim to overcome resistance mechanisms by targeting Mcl-1 alongside HDM2 or Bcl-xL, though dual inhibition of Bcl-xL raises safety concerns .
- Structural Insights: Salt Bridge with Arg263: High-affinity inhibitors (e.g., S63845, AZD5991) form a critical salt bridge with Mcl-1’s Arg263 residue, mimicking the Asp residue in pro-apoptotic BH3 domains . LogD Optimization: Hydroxyquinoline derivatives (e.g., Compound 9) achieve improved solubility (LogD ~2.5) while retaining potency .
Clinical and Preclinical Performance
- S63845: Demonstrated efficacy in pediatric tumor spheroids and synergized with natural killer (NK) cell immunotherapy .
- AMG-176 vs. AZD5991 : Despite similar potency, AMG-176 induces Mcl-1 ubiquitination in vitro, whereas AZD5991’s macrocyclic structure enhances target engagement .
- Obatoclax : Pan-Bcl-2 inhibition led to dose-limiting neurotoxicity, highlighting the need for selectivity .
Emerging Strategies
- Covalent Modification: Novel approaches targeting noncatalytic lysine residues (e.g., Mcl-1 Lys234) are under exploration to enhance binding durability .
- Combination Therapies : Co-administration with TVA (trans-vaccenic acid) or kinase inhibitors (e.g., dasatinib) overcomes Mcl-1-mediated resistance .
Biological Activity
The compound 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS No. 895362-05-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrimidine core that is substituted with various functional groups, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds with similar pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the activity of key kinases involved in cancer cell proliferation. The compound of interest may share these properties due to its structural similarities to known kinase inhibitors.
Table 1: Anticancer Activity of Pyrimidine Derivatives
Antimicrobial Activity
Pyrimidine derivatives have also been studied for their antimicrobial properties. For example, certain triazolopyrimidines have demonstrated moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound may exhibit similar antimicrobial effects due to its structural features.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 7.2 µg/mL | |
| Compound D | P. aeruginosa | TBD | TBD |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Pyrimidine derivatives are known to interfere with cellular signaling pathways by inhibiting kinases or other proteins essential for cell survival and proliferation.
Case Studies
Recent studies have highlighted the potential of pyrimidine-based compounds in treating various diseases:
- Case Study A : A pyrimidine derivative was found to inhibit tumor growth in a mouse model by targeting the EGFR signaling pathway.
- Case Study B : Another study reported that a related compound demonstrated significant antibacterial activity against resistant strains of bacteria.
These findings suggest that This compound may hold promise as a therapeutic agent in oncology and infectious disease management.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursors (e.g., hydrazinyl intermediates) with reagents like oxalyl chloride or thiosemicarbazide under reflux conditions. Key parameters include solvent choice (e.g., DMF or ethanol), temperature control, and stoichiometric ratios. For example, refluxing with oxalyl chloride in DMF for 8 hours yielded intermediates with ~75% purity, which were recrystallized for final purification . Optimization may involve iterative adjustments to reaction time, acid/base catalysts (e.g., EtN), and post-synthetic purification techniques (e.g., column chromatography).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
